molecular formula C13H14N2O4 B1365490 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883546-54-1

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B1365490
M. Wt: 262.26 g/mol
InChI Key: IHBJNJBBDFKJHE-UHFFFAOYSA-N
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Scientific Research Applications

Enzyme Inhibition and Binding Analysis

  • Urease Inhibition: The compound's derivatives show significant in vitro inhibitory potential against urease enzyme, indicating potential therapeutic applications in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antidiabetic Applications

  • Inhibiting Aldose Reductase: Derivatives of the compound have shown to inhibit aldose reductase, a key enzyme involved in diabetic complications. The lead compound has demonstrated excellent in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).
  • Antidiabetic Screening: Novel dihydropyrimidine derivatives synthesized from the compound have been evaluated for antidiabetic activity, showing potential as α-amylase inhibitors (Lalpara et al., 2021).

Antitumor Activity

  • Anticancer Evaluation: Novel derivatives have shown promising results in antitumor activity towards various human cancer cell lines, indicating potential for cancer treatment (Yakantham et al., 2019).

Corrosion Inhibition

  • Steel Corrosion Inhibitor: The compound's derivatives have been effective as corrosion inhibitors for mild steel in sulfuric acid media, showcasing its potential in industrial applications (Bouklah et al., 2006).

Antimicrobial Properties

  • Antimicrobial Assessment: Derivatives featuring the compound have been synthesized and evaluated for antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Krishna et al., 2015).

Crystal Packing Analysis

  • Crystal Structure Studies: Investigations into the crystal packing of derivatives have been conducted to understand the molecular interactions and stability of the compound's derivatives (Khan et al., 2014).

Antioxidant Activity

  • Antioxidant Screening: Piperazine derivatives of the compound have been screened for their antioxidant activity, showing potential as radical scavengers in various free radical methods (Mallesha et al., 2014).

Safety And Hazards

Specific safety and hazard information for “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is not available in the sources I found. However, it’s always important to handle chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing5.


Future Directions

The future directions for “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” are not specified in the sources I found. However, similar compounds like “4-Phenylbutyric acid (4-PBA)” are being researched for their potential therapeutic applications in neurodegenerative diseases4.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-6-3-2-5-9(10)13-14-11(19-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBJNJBBDFKJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424598
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

CAS RN

883546-54-1
Record name 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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